The compound has the following identifiers:
This compound belongs to the class of organic halides and is classified as a chlorinated aromatic compound. It is structurally related to Tamoxifen and serves as an intermediate in its synthesis .
The synthesis of (Z)-1-[4-(2-Chloroethoxy)phenyl]-1,2-diphenyl-1-butene can be achieved through several methods. A notable approach involves the reaction of propiophenone with 4-(2-chloroethoxy)benzophenone under phase transfer conditions. The key steps include:
The molecular structure of (Z)-1-[4-(2-Chloroethoxy)phenyl]-1,2-diphenyl-1-butene features:
The compound has:
The compound's structure can be represented by its Canonical SMILES notation: CCC(=C(C1=CC=CC=C1)C2=CC=C(C=C2)OCCCl)C3=CC=CC=C3
.
(Z)-1-[4-(2-Chloroethoxy)phenyl]-1,2-diphenyl-1-butene participates in various chemical reactions typical for alkenes and aromatic compounds:
In synthetic pathways leading to Tamoxifen, this compound serves as an intermediate where further reactions introduce additional functional groups or modifications .
The mechanism of action for (Z)-1-[4-(2-Chloroethoxy)phenyl]-1,2-diphenyl-1-butene primarily relates to its role as a precursor in the synthesis of Tamoxifen. Tamoxifen acts as a selective estrogen receptor modulator (SERM), binding to estrogen receptors and inhibiting estrogen-mediated cellular processes. This interaction prevents estrogen from stimulating cancer cell growth in hormone-sensitive cancers such as breast cancer .
Key physical and chemical properties include:
These properties suggest that (Z)-1-[4-(2-Chloroethoxy)phenyl]-1,2-diphenyl-1-butene is suitable for various organic synthesis applications where solubility in non-polar solvents is advantageous .
The primary application of (Z)-1-[4-(2-Chloroethoxy)phenyl]-1,2-diphenyl-1-butene lies in its role as an intermediate in the synthesis of Tamoxifen. Beyond this pharmaceutical application, compounds with similar structures are investigated for their potential use in developing selective estrogen receptor modulators for treating various cancers . Additionally, due to its unique structural characteristics, it may serve as a template for designing new compounds with specific biological activities.
(Z)-1-[4-(2-Chloroethoxyphenyl]-1,2-diphenyl-1-butene (CAS 97818-83-2) is systematically named to reflect its core structural features: a Z-configured butene chain bearing phenyl substituents at positions 1 and 2, with position 1 additionally substituted by a 4-(2-chloroethoxy)phenyl group. Its molecular formula is C24H23ClO, corresponding to a molecular weight of 362.89 g/mol [2] [7]. The compound's identity hinges on three critical structural elements:
Table 1: Key Identifiers and Structural Descriptors
Property | Value/Descriptor |
---|---|
CAS Registry Number | 97818-83-2 |
Molecular Formula | C24H23ClO |
Molecular Weight | 362.89 g/mol |
Canonical SMILES | ClCCOc1ccc(cc1)/C(=C(\c1ccccc1)/CC)/c1ccccc1 |
InChIKey | GWAJMDNEUFHRBV-UHFFFAOYSA-N |
Stereochemistry | (Z)-configuration |
The chloroethoxy group confers electrophilicity, enabling nucleophilic displacement reactions critical for downstream functionalization. The Z-stereochemistry is sterically crowded, evidenced by the spatial orientation of the phenyl rings and ethyl group in computational models [7].
This compound emerged as a strategic intermediate during optimization campaigns for triphenylethylene-based therapeutics in the 1980s–1990s. Patents from this era, including EP0168175B1, detailed routes to tamoxifen precursors via McMurry coupling of benzophenones with alkanones, though initial methods suffered from poor Z/E selectivity [5]. The synthesis of (Z)-1-[4-(2-chloroethoxyphenyl]-1,2-diphenyl-1-butene represented a deliberate advance toward stereocontrolled access to nonsteroidal estrogen receptor modulators. Its first commercial availability as a research chemical (e.g., Santa Cruz Biotechnology, catalog sc-396049) dates to the early 2000s, priced at $360 per 10 mg, reflecting both the complexity of Z-selective synthesis and the compound’s high value in drug discovery pipelines [2] [8].
Table 2: Historical Development Timeline
Period | Development Milestone |
---|---|
Mid-1980s | Patented McMurry couplings for tamoxifen precursors (low Z-selectivity) [5] |
Early 1990s | Identification as a stable isolable intermediate enabling side-chain modification |
Post-2000 | Commercial introduction by specialty chemical suppliers |
The compound’s stability compared to tertiary amine analogs facilitated handling and purification, accelerating structure-activity relationship studies during the development of second-generation selective estrogen receptor modulators [2].
(Z)-1-[4-(2-Chloroethoxyphenyl]-1,2-diphenyl-1-butene serves as the penultimate precursor for tamoxifen and related selective estrogen receptor modulators. Its significance stems from the electrophilic chloroethoxy group, which undergoes efficient amination with dimethylamine (or other amines) to yield the tertiary amine side chain definitive of active pharmaceutical ingredients. This transformation is exemplified in the synthesis of tamoxifen: nucleophilic displacement of chloride generates the aminoethoxy side chain under mild conditions without isomerization of the critical Z-olefin [2] [5].
Beyond tamoxifen, the compound enables diverse selective estrogen receptor modulator variants through displacement reactions with:
The Z-configuration is pharmacologically essential, as it positions the ethyl and chloroethoxyphenyl groups cis to each other, creating a spatial orientation that optimally antagonizes estrogen receptors in breast tissue. The compound’s structural modularity allows systematic exploration of side chain effects on receptor binding and tissue selectivity, as evidenced by its use in synthesizing over 20 triphenylalkene derivatives described in patent WO2001036360A1 [6]. This versatility solidifies its role as a molecular platform for developing antiestrogens with improved specificity and reduced off-target effects.
CAS No.:
CAS No.: 31373-65-6
CAS No.: 106717-30-0
CAS No.:
CAS No.: 8063-17-0